Regioisomeric Nitro Position Influences Computed Lipophilicity
The 3-nitro substitution on the benzamide ring of the target compound results in a computed XLogP3 of 3.1, indicating its specific lipophilicity profile [1]. In contrast, the 4-nitro regioisomer (4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide) is expected to exhibit a different computed logP value due to the altered electronic distribution and dipole moment, which can influence membrane permeability and off-target binding [2]. While exact logP for the 4-nitro isomer is not currently confirmed in a directly comparable public source, the positional difference is a recognized driver of lipophilicity variation.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 4-nitro regioisomer (CAS 899745-75-6); predicted divergent logP |
| Quantified Difference | Not quantifiable without comparator data; directional difference anticipated based on regioisomerism. |
| Conditions | Computational prediction (PubChem computed properties) |
Why This Matters
Lipophilicity differences driven by nitro group position can critically alter cellular uptake, tissue distribution, and non-specific binding, affecting compound suitability for specific in vitro or in vivo assay conditions.
- [1] PubChem CID 7593218: 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. National Center for Biotechnology Information. View Source
- [2] PubChem: 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899745-75-6). National Center for Biotechnology Information. View Source
